molecular formula C16H17Cl3 B2443593 1-(2,4,5-Trichlorophenyl)adamantane CAS No. 330577-78-1

1-(2,4,5-Trichlorophenyl)adamantane

Cat. No. B2443593
CAS RN: 330577-78-1
M. Wt: 315.66
InChI Key: AVEBBHGIKWZQPL-UHFFFAOYSA-N
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Description

“1-(2,4,5-Trichlorophenyl)adamantane” is a derivative of adamantane . Adamantane is a tricyclo bridged hydrocarbon . It is a small molecule and is classified as experimental . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, which includes “1-(2,4,5-Trichlorophenyl)adamantane”, can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .


Chemical Reactions Analysis

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It has a density of 1.07 g/cm3 at 25 °C . It has a melting point of 270 °C and it sublimes . It is poorly soluble in water but soluble in hydrocarbons .

Scientific Research Applications

Drug Delivery Systems

The adamantane moiety plays a crucial role in designing and synthesizing novel drug delivery systems. Researchers have explored liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives . Specifically, the concept of using adamantane as an anchor in the lipid bilayer of liposomes shows promise for targeted drug delivery. By incorporating adamantane, these systems enhance drug stability, improve pharmacokinetics, and enable precise drug release at specific sites.

Biomedical Applications

Beyond drug delivery, adamantane derivatives find applications in biomedical research. For instance, introducing adamantane moieties into existing drugs can enhance their lipophilicity and improve pharmacological properties. The antiviral drug amantadine (1-aminoadamantane) is a notable example . Researchers continue to explore novel adamantane-based compounds for therapeutic purposes.

Biofilm Inhibition

Recent studies indicate that adamantane derivatives influence biofilm formation in bacteria such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus. Their antimicrobial activity may be attributed to membranotropic effects . Understanding these mechanisms could lead to innovative strategies for combating bacterial infections.

Safety and Hazards

Adamantane is classified as very toxic to aquatic life . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, do not induce vomiting and get medical attention .

Future Directions

The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues is a promising area of research . It is intended to complement reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .

properties

IUPAC Name

1-(2,4,5-trichlorophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBBHGIKWZQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trichlorophenyl)adamantane

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